1-Dodecyl-2-propylpyridin-1-ium bromide
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Overview
Description
1-Dodecyl-2-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C20H36BrN . It is a pyridinium salt, characterized by a long alkyl chain and a bromide counterion. This compound is known for its surfactant properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-propylpyridin-1-ium bromide can be synthesized through the quaternization of 2-propylpyridine with 1-bromododecane. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-2-propylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly at the pyridinium ring.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and pyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of 1-dodecyl-2-propylpyridine and the corresponding substituted product.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
1-Dodecyl-2-propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 1-dodecyl-2-propylpyridin-1-ium bromide involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes .
Comparison with Similar Compounds
1-Dodecylpyridinium Bromide: Similar structure but lacks the propyl group, resulting in different physicochemical properties.
Cetylpyridinium Chloride: Contains a longer alkyl chain (cetyl group) and a chloride counterion, used primarily as an antiseptic.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, widely used as a disinfectant.
Uniqueness: 1-Dodecyl-2-propylpyridin-1-ium bromide is unique due to its specific alkyl chain length and the presence of the propyl group, which confer distinct surfactant properties and biological activity. Its ability to disrupt membranes makes it particularly effective in applications requiring antimicrobial action .
Properties
CAS No. |
102833-68-1 |
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Molecular Formula |
C20H36BrN |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-dodecyl-2-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C20H36N.BrH/c1-3-5-6-7-8-9-10-11-12-14-18-21-19-15-13-17-20(21)16-4-2;/h13,15,17,19H,3-12,14,16,18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KHDJXLDBMNGHBI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1CCC.[Br-] |
Origin of Product |
United States |
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